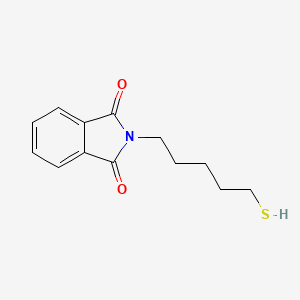

2-(5-Mercaptopentyl)isoindoline-1,3-dione

説明

Significance of the Isoindoline-1,3-dione Framework in Contemporary Chemical Research

The isoindoline-1,3-dione framework is a prominent feature in a multitude of compounds investigated across various domains of chemical research. Its significance stems from its synthetic accessibility and its ability to serve as a precursor to primary amines via the Gabriel synthesis. nih.gov Furthermore, the phthalimide (B116566) moiety itself is a key pharmacophore in numerous biologically active compounds. japsonline.com

Research has demonstrated that derivatives of isoindoline-1,3-dione exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. nih.govmdpi.commdpi.com For instance, certain N-substituted isoindoline-1,3-diones have been explored as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the study of neurodegenerative diseases like Alzheimer's. mdpi.com The planar structure and lipophilic nature of the phthalimide group allow it to interact with biological targets and cross cellular membranes. japsonline.comjapsonline.com This inherent bioactivity has made the isoindoline-1,3-dione scaffold a focal point for the design and synthesis of novel therapeutic agents. researchgate.netnih.gov The framework's versatility also extends to materials science, where it is incorporated into polymers and dyes. nih.gov

Structural Elucidation and Nomenclature of 2-(5-Mercaptopentyl)isoindoline-1,3-dione

The compound this compound is characterized by the fusion of an isoindoline-1,3-dione core with a five-carbon alkyl chain terminating in a thiol (mercaptan) group. The systematic naming of this compound follows the IUPAC nomenclature rules, where the phthalimide ring system is named as isoindoline-1,3-dione, and the substituent at the nitrogen atom is a 5-mercaptopentyl group.

Below is a table summarizing the key structural and chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-(5-sulfanylpentyl)isoindole-1,3-dione uni.lu |

| CAS Number | 522607-46-1 bldpharm.com |

| Molecular Formula | C₁₃H₁₅NO₂S uni.lu |

| Molecular Weight | 249.33 g/mol bldpharm.com |

| Structure | A central isoindoline-1,3-dione moiety N-substituted with a pentyl chain that has a terminal thiol group. |

Overview of Research Trajectories for Thiol-Functionalized Phthalimide Derivatives

The introduction of a thiol group onto the phthalimide scaffold, as seen in this compound, significantly broadens the potential research applications of the parent molecule. The thiol group is a versatile functional handle for a variety of chemical transformations.

One major research trajectory for thiol-functionalized compounds involves their use in bioconjugation and materials science. The thiol group can readily form disulfide bonds under mild oxidative conditions, a reaction that is crucial in protein folding and can be exploited for creating reversible linkages in drug delivery systems or hydrogels. Additionally, thiols are known to have a strong affinity for the surfaces of noble metals like gold, enabling the formation of self-assembled monolayers (SAMs). This property is extensively utilized in the development of biosensors, nanoscale electronics, and functionalized surfaces.

In medicinal chemistry, the thiol group can act as a nucleophile in various reactions, allowing for the covalent modification of biological targets. It can also serve as an anchor point for attaching the phthalimide moiety to other pharmacologically active molecules to create hybrid compounds with potentially synergistic or novel biological activities. Research in this area often focuses on synthesizing libraries of thiol-functionalized phthalimides and screening them for various biological activities, leveraging the established pharmacological potential of the phthalimide core. f1000research.com For example, the synthesis of N-sulfenyl phthalimides has been explored as a source of thiyl-radicals for use in photoredox catalysis to create thio-functionalized cyclic ethers. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

2-(5-sulfanylpentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c15-12-10-6-2-3-7-11(10)13(16)14(12)8-4-1-5-9-17/h2-3,6-7,17H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKDSHNYTKSTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522607-46-1 | |

| Record name | 2-(5-mercaptopentyl)isoindoline-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 5 Mercaptopentyl Isoindoline 1,3 Dione and Analogous Structures

Established Synthetic Routes to the Phthalimide (B116566) Core

The isoindoline-1,3-dione, or phthalimide, structure is a fundamental building block in organic synthesis, famously used in the Gabriel synthesis of primary amines and present in various pharmaceuticals like thalidomide (B1683933) and lenalidomide. rsc.orgmdpi.com Its synthesis has been a subject of extensive research, leading to a variety of robust methods.

Dehydrative Condensation Strategies from Phthalic Anhydride (B1165640) and Primary Amines

The most traditional and widely employed method for synthesizing N-substituted phthalimides is the direct condensation of phthalic anhydride with a primary amine. organic-chemistry.orgturito.com This reaction proceeds via the formation of an intermediate phthalamic acid, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the imide ring. researchgate.net

The reaction is typically carried out by heating the two reactants, either neat or in a high-boiling solvent such as glacial acetic acid, toluene, or N,N-dimethylformamide (DMF). researchgate.netnih.govrsc.org The removal of water, often accomplished by azeotropic distillation with a Dean-Stark apparatus, drives the equilibrium towards the product. acgpubs.org

Recent advancements have focused on greener and more efficient conditions. These include:

Microwave Irradiation: Solvent-free reactions under microwave irradiation can significantly reduce reaction times and improve yields. rsc.org

Catalysis: Lewis acids like TaCl₅-silica gel or protic acids such as phthalimide N-sulfonic acid can catalyze the condensation under milder conditions. organic-chemistry.orgrsc.org

Green Solvents: The use of more environmentally benign solvents like water or ionic liquids has also been explored. rsc.orgorganic-chemistry.org

| Catalyst/Condition | Amine Substrate | Solvent | Yield (%) | Reference |

| Heat (Reflux) | Glycine (B1666218) | Glacial Acetic Acid | 97 | nih.gov |

| Microwave (160 °C) | Aniline (B41778) | Solvent-free | 96 | rsc.org |

| Phthalimide N-sulfonic acid | Aromatic/Aliphatic amines | Ethanol | High | rsc.org |

| TaCl₅-silica gel (MW) | Various amines | Solvent-free | - | organic-chemistry.org |

| Heat (150-200 °C) | 2-(3,4-dimethoxyphenyl)ethylamine | Solvent-free | - | researchgate.net |

Metal-Catalyzed and Metal-Free Cyclization Approaches

Modern organic synthesis has introduced sophisticated metal-catalyzed and metal-free methods for constructing the phthalimide core, often from precursors other than phthalic anhydride. These methods offer alternative pathways with different substrate scopes and functional group tolerances.

Metal-Catalyzed Syntheses: Various transition metals have been employed to catalyze the formation of phthalimides through C-H activation, carbonylation, and cyclization reactions. rsc.org

Palladium-catalyzed reactions can construct phthalimides from 1,2-diiodobenzene (B1346971) and primary amines under a carbon monoxide atmosphere. researchgate.net Another palladium-catalyzed approach involves the cyclization of benzoic acids with isocyanates. rsc.org

Nickel-catalyzed methods include the coupling of isocyanates with ortho-iodobenzenes. rsc.org

Rhodium-catalyzed synthesis can be achieved via the cyclization of benzoic acids and isocyanates, involving an ortho-C–H activation step. rsc.org

Copper-catalyzed reactions have been developed for the synthesis of phthalimides from ortho-halobenzoic acids using trimethylsilyl (B98337) cyanide and an amine in water. acs.org

Metal-Free Syntheses: To avoid the cost and potential toxicity of transition metals, several metal-free synthetic routes have been developed. acs.org

An efficient metal-free protocol involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using TMSCN as a cyanide source to yield N-substituted phthalimides. acs.orgacs.org

Organocatalytic methods, employing bases like Et₃N with oxidants such as elemental sulfur (S₈), can convert 2-formylbenzoic acids and amines into N-aryl phthalimides. rsc.org

| Method Type | Catalyst/Reagent | Precursors | Key Features | Reference |

| Metal-Catalyzed | Palladium complex | 1,2-diiodobenzene, primary amine, CO | Carbonylative cyclization | researchgate.net |

| Metal-Catalyzed | Rhodium complex | Benzoic acid, isocyanate | C-H activation | rsc.org |

| Metal-Catalyzed | nano-Cu₂O | o-halobenzoic acid, TMSCN, amine | Water-mediated, ligand-free | acs.org |

| Metal-Free | TMSCN | 1,2,3-benzotriazin-4(3H)-one | Denitrogenative cyanation | acs.org |

| Metal-Free | Et₃N, S₈ | 2-formylbenzoic acid, amine | Organocatalytic oxidation | rsc.org |

Multicomponent Reactions and Annulation Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, provide a highly efficient route to complex molecules like phthalimides. acs.orgacs.org

A notable transition-metal-free MCR involves the reaction of arynes, isocyanides, and carbon dioxide (CO₂) to form N-substituted phthalimides under mild conditions. organic-chemistry.orgacs.org This reaction constructs two new C-C bonds and one C-N bond in a single pot. acs.org

The Passerini reaction, a well-known MCR, has recently been adapted to use phthalimide and its derivatives as the acidic component, expanding the versatility of this reaction for creating diverse molecular scaffolds. acs.org

Annulation strategies, such as those involving maleimides, can also be used. For instance, palladium-catalyzed reactions of oxime ethers with maleimides can lead to the formation of the phthalimide framework. rsc.org

Strategies for the Introduction of the Mercaptopentyl Side Chain

Once the phthalimide core is synthesized, the next crucial step is the introduction of the 5-mercaptopentyl side chain onto the nitrogen atom. This can be achieved by either building the chain onto the pre-formed phthalimide or by functionalizing a pre-existing chain.

N-Alkylation of Phthalimides with Halogenated Thiol Precursors (e.g., Gabriel Synthesis Modifications)

The Gabriel synthesis is a classic and reliable method for converting primary alkyl halides into primary amines. wikipedia.orgmasterorganicchemistry.com The core of this method involves the N-alkylation of potassium phthalimide with an alkyl halide. nrochemistry.com This Sₙ2 reaction is highly efficient for primary and some secondary alkyl halides. wikipedia.orgnrochemistry.com

To synthesize 2-(5-mercaptopentyl)isoindoline-1,3-dione, a modification of this approach is used. Instead of a simple alkyl halide, a bifunctional reagent is required—one end to react with the phthalimide and the other containing a protected thiol or a group that can be converted to a thiol.

A common strategy involves:

Alkylation: Reacting potassium phthalimide with a 5-halopentyl derivative where the thiol is protected, for example, as a thioacetate (B1230152) (e.g., 5-bromo-1-pentyl thioacetate). This reaction is typically performed in a polar aprotic solvent like DMF. nrochemistry.com

Deprotection: Subsequent hydrolysis of the thioacetate group under basic or acidic conditions liberates the free thiol, yielding the final product.

An alternative is to use a haloalcohol (e.g., 5-bromopentan-1-ol), attach it to the phthalimide, convert the terminal alcohol to a better leaving group (like a tosylate or mesylate), and then displace it with a sulfur nucleophile such as sodium thioacetate or thiourea (B124793) followed by hydrolysis.

| Step | Reagents | Intermediate/Product | Key Transformation | Reference |

| 1. Alkylation | Potassium phthalimide, 1,5-dibromopentane (B145557) | 2-(5-bromopentyl)isoindoline-1,3-dione | Sₙ2 displacement | wikipedia.orgnrochemistry.com |

| 2. Thiolation | Potassium thioacetate | S-(5-(1,3-dioxoisoindolin-2-yl)pentyl) ethanethioate | Sₙ2 displacement of bromide | mdpi.com |

| 3. Hydrolysis | Acid or Base (e.g., HCl, NaOH) | This compound | Thioester cleavage | thermofisher.com |

Selective Thiol-Functionalization of Pre-Synthesized Alkyl Chains

An alternative to the Gabriel-type approach is to first install a simple alkyl chain with a terminal functional group that can be converted into a thiol. This method allows for late-stage functionalization.

The process typically involves two steps:

N-Alkylation: Phthalimide is first N-alkylated with a dihaloalkane, such as 1,5-dibromopentane or 1-bromo-5-chloropentane, to selectively form 2-(5-halopentyl)isoindoline-1,3-dione.

Thiol Introduction: The terminal halide on the pre-formed N-alkylphthalimide is then displaced by a sulfur nucleophile. Common reagents for this conversion include:

Sodium hydrosulfide (B80085) (NaSH): A direct method, though it can be complicated by side reactions like the formation of symmetrical sulfides.

Thiourea: This reagent reacts with the alkyl halide to form an isothiouronium salt, which is then hydrolyzed under basic conditions to cleanly yield the thiol. jmaterenvironsci.com

Potassium thioacetate (KSAc): As described previously, this leads to a thioacetate intermediate that is easily hydrolyzed to the final thiol. mdpi.com

This strategy offers flexibility, as the same halogenated intermediate can be used to synthesize a variety of terminally-functionalized N-alkylphthalimides. The chemoselective conversion of a halide to a thiol is a well-established transformation in organic synthesis. nih.govsciprofiles.com

Preparation of Longer Chain Mercaptoalkyl Phthalimides (e.g., mercaptopropyl, mercaptohexyl analogs)

The synthesis of longer-chain mercaptoalkyl phthalimides, such as N-(3-mercaptopropyl)phthalimide and N-(6-mercaptohexyl)phthalimide, typically follows a multi-step synthetic route analogous to the Gabriel synthesis. organic-chemistry.org This classical method is valued for its reliability in forming primary amines and can be adapted for the introduction of a terminal thiol group. organic-chemistry.org The general strategy involves two key transformations: the N-alkylation of phthalimide with a suitable dihaloalkane, followed by the conversion of the terminal halide to a mercaptan.

The initial step involves the reaction of potassium phthalimide with a dihaloalkane of the desired chain length, for instance, 1,3-dibromopropane (B121459) for the mercaptopropyl analog or 1,6-dibromohexane (B150918) for the mercaptohexyl analog. This nucleophilic substitution reaction yields the corresponding ω-bromoalkylphthalimide intermediate.

In the second stage, the terminal bromine atom of the intermediate is substituted to introduce the thiol functionality. A common method to achieve this is through reaction with a sulfur nucleophile like potassium thioacetate. This forms a thioacetate ester, which is then subjected to hydrolysis under acidic or basic conditions to yield the final mercaptoalkyl phthalimide product. This two-step approach prevents the direct use of sodium hydrosulfide, which could lead to side reactions.

Below is a summary of the reactants and intermediates for the synthesis of mercaptopropyl and mercaptohexyl analogs.

| Target Analog | Alkylating Agent | Intermediate | Final Product |

| Mercaptopropyl | 1,3-Dibromopropane | 2-(3-Bromopropyl)isoindoline-1,3-dione | 2-(3-Mercaptopropyl)isoindoline-1,3-dione |

| Mercaptohexyl | 1,6-Dibromohexane | 2-(6-Bromohexyl)isoindoline-1,3-dione | 2-(6-Mercaptohexyl)isoindoline-1,3-dione |

Green Chemistry Principles in the Synthesis of Isoindoline-1,3-dione Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phthalimide derivatives to develop more environmentally benign and efficient processes. nih.govrsc.org These efforts focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key advancements include the adoption of microwave-assisted synthesis, the development of catalyst-free reaction conditions, and the implementation of solvent-free reaction environments. ctppc.orgresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of isoindoline-1,3-dione derivatives. This technique dramatically reduces reaction times from hours to mere minutes, while often leading to higher yields and product purity compared to conventional heating methods. acs.orgacs.org The reaction of phthalic anhydride with various amines under microwave irradiation has been shown to proceed efficiently, yielding the desired phthalimide products in good to excellent yields. ctppc.orgepa.gov

A significant advantage of microwave heating is its ability to facilitate reactions under catalyst-free conditions. The direct condensation of phthalic anhydride with amines can be achieved without the need for a catalyst, aligning with green chemistry goals of simplifying reaction protocols and avoiding potentially toxic metal catalysts. organic-chemistry.orgresearchgate.net For example, the reaction of phthalic anhydride with urea, glycine, and aniline using a domestic microwave has been reported to produce the corresponding phthalimide derivatives with high yields. ctppc.org

The table below summarizes the results from a study on microwave-assisted synthesis of phthalimide derivatives from phthalic anhydride and various amines. ctppc.org

| Amine Reactant | Percentage Yield (%) |

| Urea | 70.7 |

| Glycine | 76.65 |

| Aniline | 80.21 |

| Sulphanilic Acid | 73.78 |

Eliminating volatile organic solvents is a cornerstone of green chemistry, and several solvent-free methods have been successfully developed for the synthesis of phthalimide derivatives. researchgate.net These "dry media" reactions not only reduce environmental pollution and health risks associated with solvent use but can also simplify product work-up and purification. epa.gov

One effective approach combines microwave irradiation with solventless conditions. epa.gov For instance, the N-alkylation of phthalimide can be carried out by mixing the reactants with a solid support like potassium carbonate and irradiating the mixture in a microwave oven, leading to the desired products in a short time (4-10 minutes) and with high yields (49-95%). researchgate.net Another innovative solvent-free technique involves the use of basic ionic liquids, which can act as both the catalyst and the reaction medium. researchgate.netcolab.ws This method provides a convenient and efficient protocol for the N-alkylation of phthalimide with various alkyl halides. researchgate.net The versatility of solvent-free conditions has also been demonstrated in N-alkylation reactions catalyzed by phase-transfer catalysts under ball-milling conditions, further expanding the toolkit for environmentally friendly synthesis. researchgate.net

Comprehensive Spectroscopic and Structural Characterization of 2 5 Mercaptopentyl Isoindoline 1,3 Dione

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key technique for identifying the functional groups present within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(5-Mercaptopentyl)isoindoline-1,3-dione reveals distinct absorption bands that confirm the presence of its key structural components. The most prominent features are the strong absorptions from the dicarbonyl system of the phthalimide (B116566) group. Typically, cyclic imides display two carbonyl stretching bands due to symmetric and asymmetric vibrations. mdpi.com The spectrum also shows characteristic peaks for the aliphatic chain and the terminal thiol group.

Key vibrational frequencies for the functional groups are observed in specific regions of the spectrum. The aromatic C-H stretching of the phthalimide ring appears above 3000 cm⁻¹, while the aliphatic C-H stretching of the pentyl chain is found just below 3000 cm⁻¹. The S-H stretching vibration for the mercaptan group is typically weak and appears around 2550 cm⁻¹. The region between 1700 cm⁻¹ and 1780 cm⁻¹ is dominated by the strong imide carbonyl absorptions. mdpi.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3060 | C-H Stretch | Aromatic (Phthalimide) |

| 2930 - 2860 | C-H Stretch | Aliphatic (Pentyl Chain) |

| ~ 2550 | S-H Stretch | Thiol |

| ~ 1770 | C=O Asymmetric Stretch | Imide |

| ~ 1710 | C=O Symmetric Stretch | Imide |

| ~ 1465 | C-H Bend | Aliphatic (Pentyl Chain) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of an organic molecule by probing the magnetic environments of its nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum can be divided into the downfield aromatic region and the upfield aliphatic region.

The four protons on the phthalimide's benzene (B151609) ring are chemically similar and appear as a complex multiplet between 7.7 and 7.9 ppm. researchgate.net The protons of the pentyl chain are resolved according to their proximity to the electronegative phthalimide nitrogen and the sulfur atom. The methylene (B1212753) protons adjacent to the nitrogen (N-CH ₂) are the most deshielded of the aliphatic chain, appearing as a triplet around 3.7 ppm. The methylene protons adjacent to the thiol group (CH ₂-SH) resonate at approximately 2.5 ppm, typically as a quartet. The thiol proton itself (SH ) appears as a triplet around 1.3 ppm due to coupling with the adjacent methylene group. The remaining three methylene groups of the pentyl chain produce overlapping multiplets in the 1.4-1.8 ppm range.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| 7.85 - 7.70 | Multiplet | 4H | Ar-H (Phthalimide) |

| ~ 3.69 | Triplet | 2H | N-CH ₂-(CH₂)₄-SH |

| ~ 2.51 | Quartet | 2H | N-(CH₂)₄-CH ₂-SH |

| ~ 1.70 | Multiplet | 2H | N-CH₂-CH ₂-(CH₂)₃-SH |

| ~ 1.57 | Multiplet | 2H | N-(CH₂)₃-CH ₂-CH₂-SH |

| ~ 1.42 | Multiplet | 2H | N-(CH₂)₂-CH ₂-(CH₂)₂-SH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The spectrum is characterized by the downfield signals of the carbonyl and aromatic carbons and the upfield signals of the aliphatic carbons.

The two equivalent imide carbonyl carbons (C =O) produce a single, sharp signal at the lowest field, typically around 168 ppm. mdpi.com The aromatic carbons of the phthalimide ring appear in the 123-134 ppm range, with the two quaternary carbons (C -C=O) appearing around 132 ppm and the four protonated carbons (C H) appearing as two distinct signals around 123 and 134 ppm. The five carbons of the pentyl chain are resolved, with the carbon attached to the nitrogen (N-C H₂) at approximately 38 ppm and the carbon attached to the sulfur (C H₂-SH) at about 24 ppm. The remaining three methylene carbons appear between 25 and 31 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 168.4 | C =O (Imide) |

| ~ 134.0 | Ar-C H (Phthalimide) |

| ~ 132.1 | Ar-C (Quaternary) |

| ~ 123.2 | Ar-C H (Phthalimide) |

| ~ 37.8 | N-C H₂-(CH₂)₄-SH |

| ~ 30.8 | N-(CH₂)₃-C H₂-CH₂-SH |

| ~ 28.0 | N-CH₂-C H₂-(CH₂)₃-SH |

| ~ 25.4 | N-(CH₂)₂-C H₂-(CH₂)₂-SH |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of the pentyl chain. Cross-peaks would be observed between the N-CH ₂ protons and their adjacent methylene protons, and sequentially down the chain to the CH ₂-SH protons, which would also show a correlation to the SH proton. This provides an unbroken correlation pathway from one end of the chain to the other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. An HSQC spectrum would show cross-peaks connecting the aromatic proton signals (~7.8 ppm) to the aromatic carbon signals (~123 and 134 ppm), and each of the aliphatic methylene proton signals to their corresponding carbon signals in the upfield region. This allows for the definitive assignment of each CHₙ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connection between the different fragments of the molecule. Key correlations would include:

A cross-peak between the N-CH ₂ protons (~3.7 ppm) and the imide carbonyl carbons (~168 ppm), confirming the attachment of the pentyl chain to the phthalimide nitrogen.

Correlations from the N-CH ₂ protons to the quaternary aromatic carbons (~132 ppm).

Correlations from the aromatic protons to the carbonyl carbons, confirming the structure of the phthalimide ring.

Chemical Reactivity and Synthetic Transformations Involving the Mercaptopentyl Moiety

Reactions of the Thiol Group (-SH)

The terminal thiol group is the most reactive site on the 2-(5-Mercaptopentyl)isoindoline-1,3-dione molecule under many conditions. Its nucleophilicity and susceptibility to oxidation are central to its synthetic utility.

The formation of a carbon-sulfur bond is a common transformation of the thiol group, leading to the synthesis of various thioethers.

Alkylation: The thiol group can be readily S-alkylated via nucleophilic substitution reactions with alkyl halides. In the presence of a mild base to deprotonate the thiol and form the more nucleophilic thiolate, the compound can react with various electrophiles. For instance, reacting this compound with a bromoalkyl-substituted compound in the presence of a base like potassium carbonate leads to the formation of a stable thioether linkage. This type of reaction is demonstrated in the synthesis of S-alkyl phthalimide (B116566) hybrids where a thiol-containing molecule is coupled with N-bromoalkylphthalimides to yield the desired products. nih.gov

Arylation: The synthesis of aryl sulfides from thiols typically requires metal catalysis. While traditional methods often faced challenges due to catalyst poisoning by sulfur compounds, modern palladium-catalyzed cross-coupling reactions have been developed for the efficient formation of C-S bonds between thiols and aryl halides. researchgate.net

Thiol-Ene Additions: The thiol group can react with alkenes (enes) in a thiol-ene addition reaction to form thioethers. This reaction can proceed via two main pathways: a radical-mediated addition or a base/nucleophile-catalyzed Michael addition. researchgate.net The radical reaction is often initiated by light and results in an anti-Markovnikov addition product. researchgate.net The Michael addition, also known as the thia-Michael reaction, involves the conjugate addition of the thiolate nucleophile to an electron-deficient alkene, such as an acrylate (B77674) or maleimide (B117702). mdpi.commdpi.com This reaction is highly efficient and proceeds under mild conditions, often at room temperature. mdpi.commdpi.com

| Reaction Type | Reactants | Typical Conditions | Product |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Thioether (R-S-R') |

| Arylation | Aryl Halide (e.g., Ar-I) | Palladium Catalyst, Base | Aryl Sulfide (Ar-S-R') |

| Thiol-Ene (Radical) | Alkene | Photoinitiator, UV light | Anti-Markovnikov Thioether |

| Thiol-Ene (Michael) | Electron-deficient Alkene | Base or Nucleophile Catalyst (e.g., Amine, Phosphine) | Michael Adduct Thioether |

The sulfur atom in the thiol group exists in its most reduced state (-2) and can be oxidized to various higher oxidation states.

Disulfide Formation: Mild oxidation of thiols leads to the formation of a disulfide bond (S-S). libretexts.org This is a common reaction for thiols and can be achieved with a variety of oxidizing agents, including oxygen from the air (often catalyzed by metal ions), hydrogen peroxide, or iodine. libretexts.orgbiolmolchem.com The reaction involves the coupling of two thiol molecules to form a dimer. Disulfide bridges are crucial structural components in many proteins. libretexts.org

Sulfoxide and Sulfone Formation: Further oxidation of the thioether products (formed from reactions in 5.1.1) can yield sulfoxides (R-SO-R') and sulfones (R-SO₂-R'). The oxidation of sulfides to sulfoxides can be controlled to avoid over-oxidation to the sulfone. nih.gov Common reagents for these transformations include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA). The oxidation state of sulfur can be changed sequentially, offering a pathway to a range of sulfur-containing functional groups. libretexts.org

| Functional Group | Sulfur Oxidation State | Typical Oxidizing Agent |

|---|---|---|

| Thiol (-SH) | -2 | N/A (Starting Material) |

| Disulfide (-S-S-) | -1 | O₂, H₂O₂, I₂ |

| Sulfoxide (-SO-) | 0 | H₂O₂, mCPBA (on thioether) |

| Sulfone (-SO₂-) | +2 | Excess H₂O₂, mCPBA (on thioether/sulfoxide) |

The reaction between a thiol and a maleimide is a specific and highly efficient example of a thia-Michael addition. This reaction is widely used in bioconjugation to link molecules to proteins via cysteine residues. The thiol group of this compound can readily react with a maleimide-functionalized molecule to form a stable thioether bond. rsc.org The reaction proceeds rapidly under mild conditions, typically in aqueous buffers at a pH between 7.0 and 7.5. rsc.org At this pH, the thiol is sufficiently deprotonated to act as a nucleophile, while amine groups remain protonated and less reactive, ensuring high selectivity for the thiol. rsc.org

Reactivity of the Isoindoline-1,3-dione Ring System

The isoindoline-1,3-dione, or phthalimide, group is primarily known for its role in the Gabriel synthesis of primary amines. byjus.commasterorganicchemistry.com In this compound, it functions as a stable protecting group for a primary amine. The N-H proton of an unsubstituted phthalimide is acidic (pKa ≈ 8.3) due to the two flanking carbonyl groups, but in this N-substituted derivative, the key reactivity is the cleavage of the N-alkyl bond. masterorganicchemistry.comwikipedia.org

This cleavage, or deprotection, can be achieved under several conditions:

Acidic or Basic Hydrolysis: Treatment with strong aqueous acid or base can hydrolyze the imide bonds, liberating the primary amine. byjus.com However, these harsh conditions can be incompatible with other functional groups in the molecule.

Hydrazinolysis (Ing-Manske Procedure): A much milder and more common method for cleaving the phthalimide group is by reaction with hydrazine (B178648) (N₂H₄). masterorganicchemistry.com This reaction proceeds under neutral conditions, typically in a refluxing alcohol solvent like ethanol, and results in the formation of the free primary amine and the stable phthalhydrazide (B32825) byproduct. masterorganicchemistry.com

The phthalimide ring itself is generally unreactive towards the reagents typically used to modify the thiol group, such as those for mild alkylation or Michael additions. organic-chemistry.org

Chemoselectivity Considerations: Differential Reactivity between the Thiol and Imide Functionalities

The synthetic utility of this compound is greatly enhanced by the ability to selectively react one functional group in the presence of the other.

Selective Thiol Modification: The thiol group can be selectively targeted with high precision. Reactions such as S-alkylation with alkyl halides under mildly basic conditions, or Michael additions to maleimides at neutral pH, proceed efficiently without affecting the robust phthalimide ring. nih.govrsc.orgorganic-chemistry.org This allows the phthalimide to serve as a stable "masked" amine while the thiol end of the molecule is elaborated.

Selective Imide Cleavage: Conversely, the phthalimide group can be cleaved to reveal the primary amine. However, the conditions required for this transformation (e.g., hydrazine) are more forcing and would need to be considered in the context of the sulfur functionality. If the thiol is free (-SH), it would likely persist through hydrazinolysis, although it may need protection if other reagents incompatible with thiols are used in subsequent steps. If the thiol has been converted to a thioether, sulfoxide, or sulfone, these groups are generally stable to hydrazinolysis conditions.

This differential reactivity allows for a strategic, stepwise approach to synthesis. One can first perform a series of transformations on the thiol moiety and then, in a final step, deprotect the amine, or vice versa, depending on the desired final product and the compatibility of the reaction conditions. The non-formation of elimination byproducts during selective alkylation highlights the efficiency and chemoselectivity of these transformations. rsc.org

Advanced Research Applications of 2 5 Mercaptopentyl Isoindoline 1,3 Dione in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, 2-(5-Mercaptopentyl)isoindoline-1,3-dione serves as a key bifunctional linker and building block. The strategic placement of its two distinct functional groups allows for sequential and controlled chemical modifications.

The phthalimide (B116566) group is a classical and highly stable protecting group for a primary amine, famously utilized in the Gabriel synthesis. mdpi.commdpi.com This stability allows the thiol group to be selectively reacted in the presence of the protected amine. The thiol group, being a potent nucleophile, can participate in a variety of transformations, including Michael additions, thiol-ene reactions, and the formation of thioethers and disulfides.

Conversely, the synthetic utility of the phthalimide group is realized upon its deprotection, typically using hydrazine (B178648) hydrate, which cleaves the imide to release the primary amine (5-aminopentan-1-thiol) while forming a stable phthalhydrazide (B32825) byproduct. This unmasked primary amine can then be subjected to a wide range of reactions, such as acylation, alkylation, or amide bond formation, to build more elaborate molecular architectures. nih.gov This orthogonal reactivity—the ability to selectively react one functional group while the other remains inert—is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex target molecules. researchgate.net

The five-carbon (pentyl) chain acts as a flexible, non-rigid spacer, separating the two functional ends. This separation is crucial in applications where steric hindrance must be minimized or where a specific distance needs to be established between two conjugated moieties. Isoindoline-1,3-dione derivatives are recognized as important pharmacophores in medicinal chemistry, and this building block provides a direct route to incorporate a thiol-terminated linker onto such scaffolds. mdpi.comnih.gov

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Common Reactions | Role in Synthesis |

|---|---|---|

| Thiol (-SH) | Nucleophilic substitution, Michael addition, Thiol-ene "click" reaction, Disulfide bond formation, Adsorption onto noble metal surfaces | Introduces sulfur-containing moieties; acts as an anchor point for surface chemistry. |

| Phthalimide | Deprotection via hydrazinolysis (using hydrazine) to yield a primary amine (-NH₂) | Stable protecting group for a primary amine, allowing for selective reactions at the thiol terminus. |

Applications in Materials Science and Surface Functionalization

The distinct properties of the thiol group make this compound exceptionally useful in materials science, particularly for modifying and functionalizing surfaces.

The sulfur atom in the thiol group has a remarkably high affinity for the surfaces of noble metals such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd). mdpi.com This strong, spontaneous interaction leads to the formation of a covalent metal-sulfur bond (Au-S), which is the basis for creating highly ordered, self-assembled monolayers (SAMs) on these surfaces. researchgate.netnih.gov When a gold substrate is exposed to a solution of this compound, the molecules arrange themselves into a dense, well-defined layer. bohrium.com

The aliphatic pentyl chains provide a consistent spacing and thickness for the monolayer, while the terminal phthalimide groups form the new, functional surface. researchgate.net This process transforms the properties of the original gold surface, allowing for the precise control of surface energy, wettability, and chemical reactivity. Such functionalized gold nanoparticles and surfaces are critical components in the development of advanced sensors, electronic devices, and diagnostic tools. nih.govrsc.org The quality and characteristics of these SAMs can be analyzed using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the Au-S bond formation and contact angle goniometry to measure changes in surface hydrophobicity. nih.gov

Table 2: Characterization of Surfaces Modified with Thiol-Containing Molecules

| Analytical Technique | Information Obtained | Typical Finding for Thiol SAMs on Gold |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of atoms on the surface. | Detection of a sulfur (S 2p) peak corresponding to a thiolate species, confirming covalent Au-S bond formation. researchgate.net |

| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity). | A change in the water contact angle, reflecting the properties of the terminal functional group (e.g., the relatively hydrophobic phthalimide group). |

| Surface Plasmon Resonance (SPR) | Real-time monitoring of layer formation and thickness. | An increase in the SPR signal upon introduction of the thiol solution, indicating molecular adsorption onto the gold surface. nih.gov |

The thiol group of this compound is an excellent reactant in thiol-ene "click" chemistry. researchgate.net This reaction involves the efficient, often UV-initiated, addition of a thiol across a carbon-carbon double bond (an "ene"). westmont.edu This process is highly valued in polymer chemistry for its high yields, tolerance of various functional groups, and mild reaction conditions. nih.govnih.gov

This compound can be used to functionalize existing polymers that have pendant alkene groups. By reacting the polymer with this compound, the phthalimide moiety can be grafted onto the polymer backbone. This modification can alter the polymer's physical properties, such as its solubility, thermal stability, and surface characteristics. Alternatively, it can be used in step-growth polymerization by reacting with a molecule containing two or more alkene groups (a diene or polyene) to form a linear or cross-linked polymer network where the phthalimide unit is an integral part of the repeating structure. rsc.org This provides a powerful method for creating novel polymers and composites with precisely engineered functionalities.

Development of Chemical Probes and Tags for Biomolecular Interaction Studies

The bifunctional nature of this compound makes it an ideal linker for creating chemical probes and tags used to investigate complex biological systems. mdpi.com

Understanding how biomolecules interact is fundamental to drug discovery and diagnostics. aalto.finih.govnih.gov This compound can be used as a molecular tether to immobilize a specific ligand onto a sensor surface. The process involves two key steps:

Surface Attachment: The thiol group is used to anchor the molecule onto a gold surface, such as an SPR chip or a quartz crystal microbalance (QCM) sensor, forming a stable SAM. nih.gov

Ligand Conjugation: The phthalimide group is deprotected with hydrazine to expose the primary amine. This amine is then available for covalent coupling to a molecule of interest (the ligand), such as a peptide, a small-molecule drug candidate, or an oligonucleotide, typically through amide bond formation. acs.org

With the ligand securely and uniformly immobilized, researchers can introduce potential binding partners (analytes) and monitor the interaction in real-time. aalto.fi This allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity, providing critical insights into the mechanisms of molecular recognition. researchgate.net

The same principles used for studying molecular recognition are directly applicable to the development of practical tools like affinity chromatography media and biosensors. mdpi.com

In affinity chromatography , a ligand with specific affinity for a target protein is immobilized on a solid support (e.g., porous beads). This compound can act as the linker to attach the ligand to the support material, which is often functionalized with a group that can react with the thiol. When a complex mixture (like a cell lysate) is passed through a column packed with these beads, only the target protein binds to the immobilized ligand, allowing it to be separated and purified from thousands of other molecules.

In biosensors , the goal is to detect the presence or quantity of a specific analyte. By using this compound to link a biological recognition element (e.g., an antibody, enzyme, or DNA aptamer) to a transducer surface (like a gold electrode), a highly specific sensor can be constructed. bohrium.comnih.gov When the analyte binds to the recognition element, it causes a measurable physical change (e.g., in mass, refractive index, or electrical properties), which is converted into a detectable signal. The five-carbon linker ensures the recognition element is held away from the surface, promoting accessibility and preserving its biological activity.

Table 3: Components of a Biosensor Employing this compound as a Linker

| Component | Function | Role of the Linker |

|---|---|---|

| Transducer Surface | Converts a biological binding event into a measurable signal (e.g., gold electrode, SPR chip). | The thiol group covalently attaches the entire sensing assembly to the surface. |

| Linker/Spacer | Connects the recognition element to the surface and provides spatial separation. | This compound provides the molecular framework. |

| Recognition Element | Binds specifically to the target analyte (e.g., antibody, aptamer, enzyme). | The deprotected amine of the linker is used to covalently attach the recognition element. |

| Analyte | The target molecule to be detected in the sample. | The linker positions the recognition element for optimal binding with the analyte. |

Lack of Documented Catalytic Applications for this compound

Despite a comprehensive search of scientific literature, no specific research detailing the advanced applications of this compound in the field of catalysis and ligand design through thiol coordination has been identified. The existing body of research primarily focuses on the broader class of isoindoline-1,3-dione derivatives in medicinal chemistry and materials science, without specific mention of the catalytic activities of the mercaptopentyl-substituted variant.

While the molecular structure of this compound, featuring a terminal thiol group, theoretically suggests potential for coordination to metal centers and subsequent application in catalysis, there is a notable absence of published studies that have explored or established this potential. Thiol-containing ligands are well-known in coordination chemistry and catalysis for their ability to form stable complexes with a variety of transition metals. These complexes can play crucial roles in numerous catalytic transformations.

The isoindoline-1,3-dione (phthalimide) moiety is a common structural motif in many biologically active compounds and functional materials. Research into phthalimide derivatives is extensive; however, it is largely concentrated on their synthesis and biological evaluation.

The lack of specific data on the catalytic use of this compound means that no detailed research findings, specific examples of catalyzed reactions, or data tables on catalyst performance can be provided at this time. The scientific community has yet to publish research that would form the basis for a thorough and informative discussion on its role in catalysis and ligand design as per the requested article structure.

Future research may yet uncover catalytic applications for this compound, leveraging the coordination potential of its thiol group. However, based on currently available scientific literature, the section on "Catalysis and Ligand Design through Thiol Coordination" for this compound cannot be substantiated with factual research findings.

Future Research Directions and Emerging Paradigms for Thiol Functionalized Isoindoline 1,3 Diones

Development of Novel and Efficient Synthetic Routes

The advancement of applications for thiol-functionalized isoindoline-1,3-diones hinges on the development of versatile and efficient synthetic methodologies. Current strategies often involve multi-step processes. researchgate.net Future research is geared towards greener, more direct, and higher-yielding synthetic routes.

One promising approach involves the solventless reaction between phthalic anhydride (B1165640) and an appropriate amino-thiol, a technique that aligns with the principles of green chemistry by reducing solvent waste and often shortening reaction times. researchgate.net Another avenue is the modification of existing protocols, such as the condensation of phthalic anhydride with amino acids like glycine (B1666218) in glacial acetic acid, which could be adapted for thiol-containing amino acids. nih.gov

Key areas for future synthetic development include:

One-Pot Syntheses: Designing reaction cascades where phthalic anhydride, an amino-linker, and a thiol source react in a single vessel to streamline the production process.

Catalytic Methods: Exploring novel catalysts, such as niobium-supported systems, that can facilitate the formation of the imide ring under milder conditions with greater efficiency. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields for the synthesis of isoindoline-1,3-dione derivatives.

Flow Chemistry: Implementing continuous flow reactors for the safe, scalable, and highly controlled synthesis of these compounds, minimizing manual handling and improving reproducibility.

These advancements will not only make compounds like 2-(5-Mercaptopentyl)isoindoline-1,3-dione more accessible but also enable the creation of a diverse library of analogues with varying linker lengths and functionalities.

| Synthetic Method | Key Features | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Conventional Reflux | Reaction of phthalic anhydride with amines in a high-boiling solvent (e.g., acetic acid). nih.gov | Well-established and straightforward. | Optimization of reaction times and purification methods. |

| Solventless Synthesis | Direct reaction of starting materials upon heating without a solvent. researchgate.net | Environmentally friendly ("green"), often faster with simpler work-up. researchgate.net | Adaptation for thiol-containing amines and scalability. |

| Catalytic Synthesis | Use of catalysts to lower the activation energy and improve reaction conditions. researchgate.net | Higher yields, milder conditions, and potential for stereoselectivity. | Development of reusable and highly active catalysts. |

| Flow Chemistry | Continuous reaction in a microreactor system. | Precise control over reaction parameters, enhanced safety, and easy scalability. | Design of flow reactors specific for imide synthesis. |

Exploration of Bio-orthogonal Reactions with the Thiol Moiety

Bio-orthogonal chemistry involves reactions that can proceed in complex biological environments without interfering with native biochemical processes. acs.orgnih.gov The thiol group of this compound is an excellent handle for such transformations, enabling the specific labeling and tracking of biomolecules.

A primary area of exploration is the thiol-maleimide Michael addition . This reaction is highly efficient and chemoselective for thiols at physiological pH (6.5-7.5), proceeding approximately 1,000 times faster than the corresponding reaction with amines. axispharm.com This allows for the precise conjugation of the isoindoline-1,3-dione moiety to cysteine residues in proteins or other thiol-containing biomolecules. axispharm.comnih.gov However, a known limitation is the potential for the resulting thioether linkage to undergo a retro-Michael reaction, which can lead to instability in vivo. nih.gov

Future research will likely focus on overcoming this limitation and expanding the bio-orthogonal toolkit for thiols:

Stabilized Maleimides: Designing next-generation maleimide (B117702) reagents that form more stable conjugates, for instance, through intramolecular cyclization or hydrolysis of the succinimide (B58015) ring.

Thiol-yne and Thiol-ene Reactions: Investigating the use of photo-initiated or radical-initiated thiol-yne and thiol-ene reactions within cellular systems. nih.govacs.org These reactions offer an alternative pathway to stable thioether bonds and can be triggered with spatial and temporal control using light. rsc.orgresearchgate.net

Strained Alkyne Chemistry: While strained alkynes are known to react with azides (SPAAC), they can also undergo side reactions with nucleophilic thiols. nih.govacs.org Understanding and controlling this reactivity could open new avenues for bio-orthogonal ligation.

The ability to attach the isoindoline-1,3-dione scaffold, known for its diverse biological activities, to specific biological targets using these reactions is a powerful strategy for developing novel therapeutic and diagnostic agents. nih.gov

Integration into Supramolecular Assemblies and Self-Assembled Monolayers

The distinct amphiphilic nature of this compound, with its thiol "head" group and a larger organic body, makes it an ideal candidate for constructing highly ordered molecular architectures. A key application is the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. researchgate.netrsc.org

The formation of SAMs is driven by the strong, semi-covalent interaction between sulfur and gold, which is on the order of 45 kcal/mol. When a gold substrate is exposed to a solution of a thiol-functionalized isoindoline-1,3-dione, the molecules spontaneously adsorb and arrange into a densely packed, quasi-crystalline monolayer. researchgate.net In this arrangement, the pentyl chains would likely be tilted to maximize van der Waals interactions, while the isoindoline-1,3-dione groups would form the exposed surface of the monolayer.

Future research in this area will focus on:

Surface Functionalization: Using the exposed isoindoline-1,3-dione surface to control surface properties such as wettability, biocompatibility, or to act as a scaffold for further molecular recognition events. mdpi.com

Nanoparticle Engineering: Coating gold nanoparticles with a SAM of this compound to create stable, functionalized nanomaterials for applications in sensing, catalysis, and drug delivery.

Molecular Electronics: Investigating the electronic properties of these SAMs, as the ordered molecular layer can be used to fabricate molecular junctions and other nanoscale electronic components. northwestern.edu

Controlling Cell Adhesion: Tailoring the surface chemistry of biomedical implants with these SAMs to promote or prevent cellular adhesion, leveraging the biological activities associated with the phthalimide (B116566) group. nih.gov

The ability to create well-defined surfaces at the molecular level provides a powerful platform for a wide range of nanotechnological applications. rsc.org

Advanced Computational Predictions for Structure-Reactivity Relationships

Computational chemistry provides invaluable tools for understanding and predicting the behavior of molecules, thereby guiding experimental design. nih.gov For thiol-functionalized isoindoline-1,3-diones, advanced computational methods can elucidate complex structure-reactivity relationships.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to:

Predict Thiol Reactivity: Calculate the pKa of the thiol group and its nucleophilicity, which are crucial for predicting its reactivity in various chemical environments. The protein environment can significantly influence thiol reactivity. nih.gov

Model Reaction Mechanisms: Elucidate the transition states and activation energies for reactions such as Michael additions or thiol-ene reactions. nih.gov This can help explain experimental observations, such as why certain reactions are favored over others. nih.govdigitellinc.com

Analyze Electronic Structure: Determine how the electron-withdrawing or -donating nature of the isoindoline-1,3-dione moiety influences the electronic properties of the thiol group. Parameters like the Lowest Unoccupied Molecular Orbital (LUMO) energy can correlate with reactivity. acs.org

Future computational work will likely involve more complex models:

Molecular Dynamics (MD) Simulations: Simulating the behavior of these molecules in explicit solvent or at interfaces (e.g., during SAM formation) to understand dynamic processes.

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate computed molecular descriptors with experimentally observed biological activity or chemical reactivity, accelerating the discovery of new functional molecules. acs.org

Hybrid QM/MM Methods: Using combined quantum mechanics/molecular mechanics approaches to model reactions within a biological environment, such as a thiol-functionalized isoindoline-1,3-dione reacting with an enzyme active site.

These computational insights can de-risk and accelerate the development of new materials and therapeutic agents based on this chemical scaffold. nih.gov

| Parameter | Computational Method | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | DFT, MP2, CBS-QB3 figshare.com | Determines the kinetic favorability and rate of a chemical reaction. nih.govfigshare.com |

| pKa | DFT with implicit solvation models (e.g., IEF-PCM) figshare.com | Indicates the acidity of the thiol proton, which governs its ionization state and nucleophilicity. nih.gov |

| LUMO Energy | DFT acs.org | Lower LUMO energy in an electrophile generally correlates with higher reactivity towards a nucleophile. acs.org |

| Natural Population Analysis (NPA) Charge | DFT acs.org | Provides insight into the charge distribution within the molecule, identifying electrophilic and nucleophilic sites. |

Potential in "Click Chemistry" and Modular Synthesis Approaches

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, stereospecific, and create byproducts that are easily removed. wikipedia.orgorganic-chemistry.org The thiol group is a versatile handle for several powerful click reactions, making this compound an excellent building block for modular synthesis.

The thiol-ene and thiol-yne reactions are cornerstone examples of thiol-based click chemistry. wikipedia.orgrsc.org

Thiol-Ene Reaction: Involves the addition of a thiol across a carbon-carbon double bond (an alkene or 'ene'). This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by a nucleophilic Michael addition mechanism. wikipedia.orgrsc.org It is highly efficient and tolerant of a wide range of functional groups. acs.orgrsc.org

Thiol-Yne Reaction: This reaction involves the addition of a thiol to a carbon-carbon triple bond (an alkyne or 'yne'). A key feature is that one alkyne can react with two thiol molecules, leading to the formation of crosslinked networks or highly functionalized products. rsc.orgd-nb.info

These reactions enable a modular or "building block" approach to synthesis. By having the isoindoline-1,3-dione moiety on one block and using the thiol as a reactive handle, complex molecules, polymers, and materials can be assembled with high precision and efficiency. rsc.orgresearchgate.net For example, thiol-ene polymerization can be used to create polymers where the isoindoline-1,3-dione is a recurring side group, imparting specific properties to the bulk material. rsc.org This modularity is highly attractive for creating functional materials, drug delivery systems, and complex molecular probes. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-mercaptopentyl)isoindoline-1,3-dione, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using potassium phthalimide and a 5-bromopentyl thiol precursor. Key variables include solvent polarity (DMF or THF), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 phthalimide to alkyl halide). Post-synthesis, purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) is critical to isolate the product . Yields may improve with phase-transfer catalysts like tetrabutylammonium bromide.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use 1H/13C-NMR to verify the isoindoline-1,3-dione core (aromatic protons at δ 7.8–8.1 ppm, carbonyl carbons at ~168 ppm) and the mercaptopentyl chain (methylene protons at δ 1.4–2.6 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]+ at m/z 280.3. FT-IR will show characteristic C=O stretches at 1710 cm⁻¹ and S-H stretches at 2550 cm⁻¹ .

Q. What are the key chemical reactivity features of the mercapto group in this compound?

- Methodological Answer : The thiol (-SH) group enables disulfide bond formation under oxidative conditions (e.g., H₂O₂ or I₂) and nucleophilic substitution with alkyl halides. Reactivity can be modulated by pH: deprotonation at pH > 8 enhances nucleophilicity. Protect the thiol with trityl groups during multi-step syntheses to avoid side reactions .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Methodological Answer : Perform enzyme inhibition assays (e.g., tyrosinase or acetylcholinesterase) using spectrophotometric methods. For tyrosinase, monitor L-DOPA oxidation at 475 nm with varying inhibitor concentrations. Molecular docking (AutoDock Vina) can predict binding modes to active sites, as seen in analogous phthalimide derivatives . Validate with isothermal titration calorimetry (ITC) for binding thermodynamics.

Q. What strategies are effective for studying structure-activity relationships (SAR) in isoindoline-1,3-dione derivatives?

- Methodological Answer : Synthesize analogs with modified alkyl chain lengths (e.g., 3-mercaptopropyl vs. 6-mercaptohexyl) or substituents (electron-withdrawing groups on the phthalimide ring). Test biological activity in in vitro models (e.g., cancer cell lines via MTT assay) and correlate with computational descriptors (logP, PSA) . Use principal component analysis (PCA) to identify critical structural determinants.

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum interference in cell-based assays) or impurity profiles. Replicate studies under standardized protocols (e.g., RPMI-1640 medium with 10% FBS for cytotoxicity). Validate purity via HPLC (>95%) and characterize metabolites using LC-MS to rule offtarget effects .

Q. What catalytic applications exist for this compound in organic synthesis?

- Methodological Answer : The thiol group facilitates metal coordination, making it a ligand for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Test catalytic efficiency in model reactions (e.g., aryl bromide coupling) and compare turnover numbers (TONs) with other ligands (e.g., triphenylphosphine). Characterize catalyst stability via TGA and XRD .

Q. How can computational modeling optimize the design of isoindoline-1,3-dione-based inhibitors?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO/LUMO energies) and predict redox behavior. Molecular dynamics simulations (GROMACS) can assess ligand-protein binding stability over time. Validate predictions with synthetic analogs and kinetic inhibition studies (e.g., Lineweaver-Burk plots for enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。